ML290 is a synthetic, small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). [, ] It is a biased allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, relaxin, and preferentially activates specific downstream signaling pathways. [, , , ] ML290 is recognized for its potential therapeutic applications in treating various diseases, including heart failure and fibrosis. [, ]
Two primary synthetic routes have been described for ML290: [, ]
ML290 binds to an allosteric site on the RXFP1 receptor, distinct from the binding site of the natural ligand, relaxin. [, , ] This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. [] Importantly, ML290 demonstrates biased agonism, preferentially activating certain signaling pathways over others. [, ]
Important Note: ML290 does not activate rodent RXFP1 receptors, necessitating the use of humanized RXFP1 mouse models for in vivo studies. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6